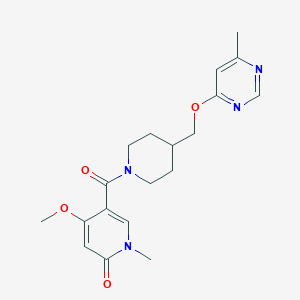
4-methoxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular structure features multiple functional groups, making it an interesting subject for scientific study and practical use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-methoxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several synthetic steps, each requiring specific reagents and conditions Typically, the synthesis might start with the preparation of intermediate compounds through nucleophilic substitution reactions, followed by condensation reactions to form the piperidine and pyridinone rings
Industrial Production Methods: On an industrial scale, the synthesis of this compound could be optimized by employing continuous flow chemistry techniques, which allow for better control over reaction conditions and yields. Catalytic processes might also be utilized to increase efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group might be converted to a hydroxyl or aldehyde group, depending on the oxidizing agent used.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol under the influence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and piperidine rings, introducing different functional groups.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions typically require specific solvents, such as dichloromethane or ethanol, and controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehyde or carboxylic acid derivatives, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's chemical diversity.
Wissenschaftliche Forschungsanwendungen
The compound finds applications in multiple scientific research areas due to its unique structure and reactivity:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a ligand for biological receptors, studying its interactions with proteins and enzymes.
Medicine: The compound may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: Its chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.
Wirkmechanismus
Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways.
Molecular Targets and Pathways Involved: Potential molecular targets include enzymes involved in metabolic pathways and receptors on cell membranes. The compound's interaction with these targets can lead to changes in cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-methoxy-1-methyl-5-(4-(((6-ethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
4-hydroxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
4-methoxy-1-ethyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Each of these compounds shares structural similarities with subtle differences that can significantly impact their chemical and biological properties.
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-8-17(21-12-20-13)27-11-14-4-6-23(7-5-14)19(25)15-10-22(2)18(24)9-16(15)26-3/h8-10,12,14H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXXROUUPBXGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
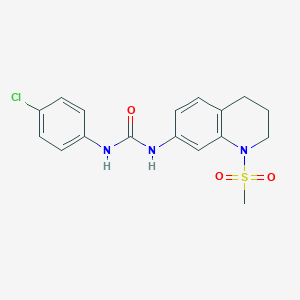
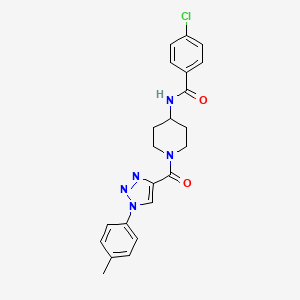
![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2786595.png)
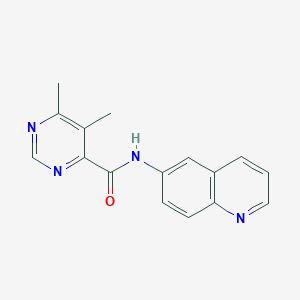
![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
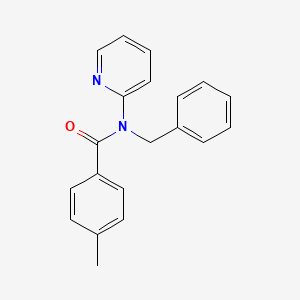
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2786603.png)
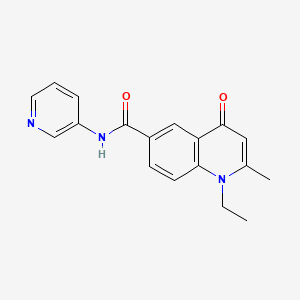
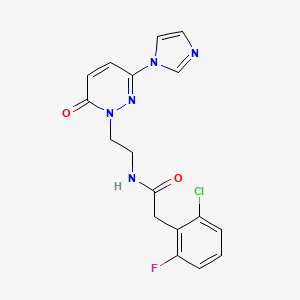
![1-(2,5-dimethoxybenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2786606.png)
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)
![N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2786610.png)
